2-Oxa-6-azatricyclo[3.3.1.03,7]nonane
Description
2-Oxa-6-azatricyclo[3.3.1.0³,⁷]nonane is a tricyclic cage compound featuring a fused bicyclo-HMX framework with oxygen and nitrogen heteroatoms at specific positions. These compounds are characterized by compact cage skeletons, high strain energy, and nitro functional groups, which contribute to superior detonation performance and thermal stability compared to traditional explosives like HMX and RDX .
Properties
Molecular Formula |
C7H11NO |
|---|---|
Molecular Weight |
125.17 g/mol |
IUPAC Name |
2-oxa-6-azatricyclo[3.3.1.03,7]nonane |
InChI |
InChI=1S/C7H11NO/c1-4-2-7-6(8-4)3-5(1)9-7/h4-8H,1-3H2 |
InChI Key |
VZQQAYVTQDBUFU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3C(N2)CC1O3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxa-6-azatricyclo[3.3.1.03,7]nonane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-oxazetidinone with 1,2,4-triazacyclohexane, resulting in the formation of the desired tricyclic structure . The reaction conditions often include the use of solvents such as 1,4-dioxane, acetonitrile (MeCN), or dimethylformamide (DMF), and bases like diisopropylethylamine (DIPEA), potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), or potassium phosphate (K3PO4) .
Industrial Production Methods: Industrial production of this compound may involve scalable processes that ensure high yields and purity. These methods often include the use of continuous flow reactors and optimized reaction conditions to facilitate large-scale synthesis .
Chemical Reactions Analysis
Comparison with Similar Compounds
TAOTN (2,4,6,8-Tetranitro-2,4,6,8-tetraaza-9-oxatricyclo[3.3.1.0³,⁷]nonane)
- Structure : Contains one oxygen atom and four nitro groups on a tetraazatricyclic skeleton .
- Synthesis: Proposed via a three-step route starting from diaminomethanol, involving condensation with oxalaldehyde and subsequent nitration .
- Properties :
- Applications : Designed for military and industrial explosives due to high energy output and stability .
PATN (2,4,6,8,9-Pentanitro-2,4,6,8,9-pentaazatricyclo[3.3.1.0³,⁷]nonane)
CL-20 (Hexanitrohexaazaisowurtzitane)
- Comparison :
Non-Energetic Tricyclic Analogues
3-Azabicyclo[3.3.1]nonane Derivatives
- Structure : Lack oxygen and nitro groups; feature a single nitrogen atom in the tricyclic framework .
- Applications : Pharmacological agents (e.g., muscle relaxants, anticonvulsants) due to conformational rigidity .
- Synthesis: Hydrolysis of bicyclic diones yields monocyclic carboxylic acids, enabling drug development .
Arsenic- and Selenium-Containing Tricyclics
nor-AZADO (2-Oxido-2-azoniatricyclo[3.3.1.0³,⁷]nonane)
3-Oxa-7-azabicyclo[3.3.1]nonane
- Role : Intermediate in organic synthesis; lacks nitro groups but shares structural motifs with TAOTN .
Data Tables
Table 1: Key Properties of Energetic Tricyclic Compounds
| Compound | Density (g/cm³) | Detonation Velocity (km/s) | Impact Sensitivity (J) | Thermal Stability (°C) | Reference |
|---|---|---|---|---|---|
| TAOTN | ~2.0 | ~9.5 | >30 | >200 | |
| PATN | ~2.1 | ~9.7 | >35 | >210 | |
| CL-20 | 2.04 | 9.8 | 3–4 | 215–220 |
Table 2: Structural Comparison of Tricyclic Analogues
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